molecular formula C9H12ClN3 B6601204 2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride CAS No. 1724-60-3

2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride

Cat. No. B6601204
CAS RN: 1724-60-3
M. Wt: 197.66 g/mol
InChI Key: HPIRXYMWOPHHAX-UHFFFAOYSA-N
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Description

“2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride” is a derivative of benzodiazole, which is a type of organic compound consisting of a benzene ring fused to a diazole ring . Benzodiazoles and their derivatives are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

Benzodiazoles have a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .

Scientific Research Applications

2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of various biological molecules, such as DNA, proteins, and carbohydrates. The compound has also been used as a photochemical reagent in the synthesis of various organic compounds, such as polymers and dyes. Additionally, this compound has been used as a catalyst in the synthesis of various pharmaceuticals, such as hormones and antibiotics.

Mechanism of Action

2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes, such as muscle contraction and memory formation. By inhibiting the enzyme, this compound can increase the concentration of acetylcholine in the body, which can lead to physiological effects, such as increased alertness and improved memory.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can increase the concentration of acetylcholine in the body, which can lead to increased alertness and improved memory. Additionally, the compound has been shown to have antioxidant and anti-inflammatory effects, which can help protect the body from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize from readily available starting materials. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic in high concentrations and can be irritating to the skin and eyes, so it must be handled with caution.

Future Directions

2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride has a wide range of potential applications in scientific research, and there are a number of potential future directions for research. One potential direction is the development of new fluorescent probes for the detection of various biological molecules, such as proteins and carbohydrates. Additionally, the compound could be used in the synthesis of new pharmaceuticals and other organic compounds, such as polymers and dyes. Furthermore, the compound could be used to study the mechanism of action of various enzymes, such as acetylcholinesterase. Finally, the compound could be used to study the biochemical and physiological effects of acetylcholine in the body, such as its effects on memory formation and muscle contraction.

Synthesis Methods

2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride can be synthesized from a variety of starting materials, including 2-amino-1,3-benzodiazole, ethyl chloroformate, and hydrochloric acid. The first step of the synthesis involves the reaction of 2-amino-1,3-benzodiazole and ethyl chloroformate in the presence of anhydrous potassium carbonate. This reaction yields 2-ethyl-1-chloro-1,3-benzodiazol-5-amine, which is then reacted with hydrochloric acid to produce this compound.

properties

IUPAC Name

2-ethyl-3H-benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-2-9-11-7-4-3-6(10)5-8(7)12-9;/h3-5H,2,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIRXYMWOPHHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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